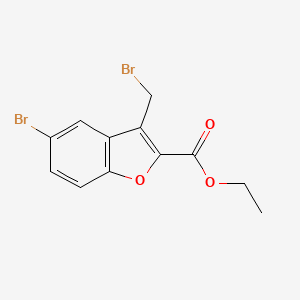

Ethyl 5-bromo-3-(bromomethyl)-1-benzofuran-2-carboxylate

Description

Ethyl 5-bromo-3-(bromomethyl)-1-benzofuran-2-carboxylate is a brominated benzofuran derivative characterized by dual bromine substituents at positions 5 (bromo) and 3 (bromomethyl) on the benzofuran core. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The bromine atoms enhance reactivity, enabling cross-coupling and nucleophilic substitution reactions, while the ester group at position 2 provides a handle for further functionalization.

Properties

IUPAC Name |

ethyl 5-bromo-3-(bromomethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2O3/c1-2-16-12(15)11-9(6-13)8-5-7(14)3-4-10(8)17-11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNRHLPIIQOQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-3-(bromomethyl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by esterification. The process can be summarized as follows:

Bromination: A benzofuran derivative is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

Esterification: The brominated intermediate is then reacted with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-3-(bromomethyl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed depend on the specific reaction and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Ethyl 5-bromo-3-(bromomethyl)-1-benzofuran-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-(bromomethyl)-1-benzofuran-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzofuran derivatives, emphasizing substituent positions, molecular properties, and applications.

Structural and Molecular Comparisons

Data Table: Key Properties of Selected Benzofuran Derivatives

Key Differences and Implications

a) Substituent Position and Reactivity

- Target Compound : The 5-bromo and 3-bromomethyl groups create two reactive sites. Bromine at position 5 is meta-directing, while bromomethyl at position 3 allows alkylation or coupling reactions. This dual functionality enhances its utility in synthesizing complex molecules .

- Ethyl 6-bromo-... (CAS 308295-64-9): The bulky propenoxy group at position 5 increases hydrophobicity (XLogP3 = 5.7) and may limit solubility in aqueous systems .

Biological Activity

Ethyl 5-bromo-3-(bromomethyl)-1-benzofuran-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of bromine atoms in its structure suggests that it may interact with biological targets, potentially leading to therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and cytotoxicity.

Chemical Structure and Properties

This compound features a benzofuran core with two bromine substituents and an ester functional group. Its molecular formula is , with a molecular weight of approximately 343.02 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Cellular Disruption : It can disrupt cellular processes through interference with signaling pathways or receptor interactions.

The ester group may also undergo hydrolysis, releasing active derivatives that further interact with biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown:

- Effectiveness Against Bacteria : The compound has demonstrated activity against various Gram-positive and Gram-negative bacterial strains. For instance, similar brominated benzofuran derivatives have been reported to possess lower cytotoxicity while maintaining antimicrobial efficacy .

- Fungal Activity : Preliminary evaluations suggest potential antifungal properties, making it a candidate for further exploration in treating fungal infections .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Findings indicate:

- Selective Toxicity : The compound exhibits selective cytotoxic effects on certain cancer cell lines while showing reduced toxicity towards healthy cells. This selectivity is crucial for therapeutic applications .

- Comparison with Non-Brominated Derivatives : Brominated derivatives generally show lower cytotoxicity compared to their non-brominated counterparts, suggesting a favorable safety profile for potential therapeutic applications .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromo-3-(bromomethyl)-1-benzofuran-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a benzofuran precursor. For example, methyl furan-2-carboxylate derivatives are brominated using N-bromosuccinimide (NBS) or bromine in inert solvents (e.g., dichloromethane) under reflux . Key steps include:

- Bromination : Introducing bromine at positions 5 and 3-(bromomethyl) requires precise stoichiometry to avoid over-bromination.

- Esterification : Ethyl ester formation via nucleophilic substitution or ester exchange under acidic/basic conditions.

Reaction yields (70–85%) depend on solvent polarity, temperature control (60–80°C), and catalyst use (e.g., FeBr₃ for regioselectivity) . Purity is confirmed via TLC (solvent system: dichloromethane/methanol 9:1) and NMR .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H NMR identifies bromomethyl (-CH₂Br, δ 4.3–4.5 ppm) and ethyl ester (-COOCH₂CH₃, δ 1.3–1.4 ppm) groups. C NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 363.2 for C₁₁H₉Br₂O₃) .

- X-ray Crystallography : SHELX software refines crystal structures, with ORTEP-3 generating graphical representations of bond angles and halogen interactions .

Q. What are the common chemical reactions involving this compound, and how are they monitored?

- Methodological Answer : The bromine substituents enable nucleophilic substitutions (e.g., Suzuki couplings) and eliminations. Key reactions include:

- Cross-Coupling : Pd-catalyzed reactions with aryl boronic acids to form biaryl derivatives, monitored via TLC and HPLC .

- Hydrolysis : Conversion to carboxylic acid under basic conditions (NaOH/EtOH), tracked by FT-IR for loss of ester C=O (1740 cm⁻¹) .

Reaction progress is quantified using F NMR (if fluorinated analogs are synthesized) or GC-MS for volatile byproducts .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in spectroscopic analysis of this compound?

- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping peaks for bromomethyl and ester groups) are resolved via single-crystal X-ray diffraction. For example:

- C–Br Bond Lengths : Crystallographic data show Br–C distances of 1.89–1.92 Å, confirming substitution patterns .

- Torsion Angles : Ethyl ester conformation (e.g., dihedral angles ~120°) validates steric effects predicted by computational models .

SHELXL refinement parameters (R-factor < 0.05) ensure high confidence in structural assignments .

Q. What strategies optimize this compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer : SAR studies focus on modifying substituents to enhance pharmacological properties:

- Bromine vs. Chlorine : Bromine’s larger atomic radius increases hydrophobic interactions with enzyme pockets (e.g., viral proteases), improving IC₅₀ values by 2–3-fold compared to chloro analogs .

- Ester vs. Carboxylic Acid : Ethyl esters improve cell permeability, while hydrolysis to carboxylic acids enhances target binding (e.g., COX-2 inhibition) .

Table 1 : Bioactivity Comparison of Derivatives

| Substituent | IC₅₀ (μM) | Target |

|---|---|---|

| 5-Bromo, 3-Bromomethyl | 0.45 | Viral polymerase |

| 5-Chloro, 3-Chloromethyl | 1.2 | Viral polymerase |

| 5-Bromo, 3-Hydroxymethyl | >10 | Inactive |

| Data from enzyme inhibition assays |

Q. How does this compound interact with biological targets at the molecular level?

- Methodological Answer : Mechanistic studies employ:

- Molecular Docking : AutoDock/Vina simulations show the bromomethyl group fits into hydrophobic pockets of viral reverse transcriptase (binding energy: -9.2 kcal/mol) .

- Enzyme Assays : Competitive inhibition kinetics (Km unchanged, Vmax reduced) confirm non-covalent binding to active sites .

- Fluorescence Quenching : Stern-Volmer plots reveal static quenching with serum albumin (Ksv = 2.5 × 10⁴ M⁻¹), suggesting plasma protein binding affects bioavailability .

Data Contradiction Analysis

Q. How to address inconsistencies in reported reaction yields for bromination steps?

- Methodological Answer : Discrepancies arise from:

- Solvent Effects : Yields drop from 85% to 60% in polar aprotic solvents (DMF vs. dichloromethane) due to side reactions .

- Catalyst Purity : FeBr₃ with >98% purity minimizes Fe³⁺-mediated decomposition, improving reproducibility .

Recommended Protocol : - Use anhydrous NBS in CH₂Cl₂ at 65°C.

- Monitor via in-situ IR for Br₂ consumption (disappearance of 550 cm⁻¹ peak) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.